molecular formula C18H15FN2O3 B2531158 3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzamide CAS No. 2034341-51-8

3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2531158
CAS RN: 2034341-51-8
M. Wt: 326.327
InChI Key: XPFQPEIXNUFCND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzamides typically involves the introduction of a fluorine-18 isotope into the benzamide structure to create a radiotracer for PET imaging. For example, paper describes the synthesis of a tosylate precursor for the radiosynthesis of a potential PET radiotracer, which involves the reaction of fluorine-18 with a tosylate to yield the radiolabeled product. Similarly, paper details an automated synthesis method for a fluorinated benzamide derivative, which includes a nucleophilic fluorination step. These methods are relevant to the synthesis of "3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzamide" as they provide insight into the incorporation of fluorine into complex organic molecules.

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of a benzamide moiety and a fluorine atom, which is often introduced for the purpose of imaging. The structure is further modified by various substituents that can affect the compound's binding affinity and selectivity for certain biological targets. For instance, paper discusses a compound with excellent subtype selectivity, which is a result of its specific molecular structure. Understanding the molecular structure is crucial for predicting the behavior of the compound in biological systems and for optimizing its properties for specific applications.

Chemical Reactions Analysis

The chemical reactions involving fluorinated benzamides are primarily focused on their interaction with biological targets and their role as radiotracers. The fluorine-18 isotope is a key component in these reactions, as it emits positrons that can be detected by PET imaging. The papers do not provide detailed information on other types of chemical reactions that "this compound" might undergo, but the principles of fluorine chemistry and benzamide reactivity are applicable.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides, such as solubility, stability, and specific activity, are important for their application as PET radiotracers. Paper mentions the specific activity of the radiotracer after purification, which is a measure of the radioactive concentration. These properties are determined by the molecular structure and are critical for the successful application of the compound in vivo. The properties of "this compound" would likely be influenced by its fluorine content and the presence of other functional groups.

Scientific Research Applications

Radiolabeled Antagonists for Neurotransmitter Studies

3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzamide, and related compounds, have been utilized as radiolabeled antagonists in the study of neurotransmitter receptors, particularly serotonin (5-HT) receptors, with positron emission tomography (PET). These compounds aid in understanding serotonergic neurotransmission, which is crucial for researching various neurological and psychiatric conditions. For instance, [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, a derivative, has been extensively used in chemistry, radiochemistry, animal studies, and human data collection through PET, contributing to insights into toxicity and metabolism (Plenevaux et al., 2000; Plenevaux et al., 2000).

Computational and Simulation Studies for Corrosion Inhibition

Compounds with similar structures have been analyzed through quantum chemical calculations and molecular dynamics simulations to predict their efficacy as corrosion inhibitors. These studies provide insights into the adsorption behaviors and inhibition efficiencies on metal surfaces, which are valuable for materials science and engineering applications. For example, derivatives like (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide have been investigated for their interaction with iron surfaces, offering a computational approach to understanding corrosion inhibition processes (Kaya et al., 2016).

Dual 5-HT6/5-HT2A Receptor Ligands with Pro-cognitive Properties

Research has also explored the development of dual 5-HT6/5-HT2A receptor ligands that exhibit pro-cognitive properties, potentially offering new avenues for antipsychotic or antidepressant therapies. These studies involve the synthesis and optimization of structurally novel compounds, demonstrating the therapeutic potential of such molecules in reversing memory impairments and suggesting their role in the development of novel treatments for cognitive disorders (Staroń et al., 2019).

Synthesis and Applications in Organic Chemistry

The synthesis and reactivity of related furan and pyridine derivatives have been subjects of study in organic chemistry, contributing to the development of new synthetic methods and the exploration of their potential applications in material science, pharmaceuticals, and more. For instance, methods for 2,3-pyridyne formation from compounds like 2-chloro-4-methoxypyridine and their trapping with furans have been reported, showcasing novel approaches to constructing complex heterocyclic structures (Walters & Shay, 1995).

properties

IUPAC Name

3-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-17-5-4-13(8-15(17)19)18(22)21-10-12-7-14(11-20-9-12)16-3-2-6-24-16/h2-9,11H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFQPEIXNUFCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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